![molecular formula C15H15N3O2S B255017 Methyl 4-methyl-2-[2-(3-phenyl-2-propenylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B255017.png)
Methyl 4-methyl-2-[2-(3-phenyl-2-propenylidene)hydrazino]-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-methyl-2-[2-(3-phenyl-2-propenylidene)hydrazino]-1,3-thiazole-5-carboxylate is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for further research and development.
Mecanismo De Acción
The mechanism of action of Methyl 4-methyl-2-[2-(3-phenyl-2-propenylidene)hydrazino]-1,3-thiazole-5-carboxylate is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain signaling pathways involved in tumor growth and proliferation.
Biochemical and Physiological Effects:
Research has shown that Methyl 4-methyl-2-[2-(3-phenyl-2-propenylidene)hydrazino]-1,3-thiazole-5-carboxylate possesses a range of biochemical and physiological effects. This compound has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been shown to possess antioxidant and neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 4-methyl-2-[2-(3-phenyl-2-propenylidene)hydrazino]-1,3-thiazole-5-carboxylate in lab experiments is its ability to inhibit the activity of COX-2, making it a useful tool for studying the role of this enzyme in inflammation and disease. However, one limitation of using this compound in lab experiments is its potential toxicity, which must be carefully monitored.
Direcciones Futuras
There are numerous future directions for research involving Methyl 4-methyl-2-[2-(3-phenyl-2-propenylidene)hydrazino]-1,3-thiazole-5-carboxylate. One potential direction is the development of new drugs based on this compound for the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another potential direction is the development of new drugs for the treatment of cancer, based on the anti-tumor properties of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.
Métodos De Síntesis
The synthesis of Methyl 4-methyl-2-[2-(3-phenyl-2-propenylidene)hydrazino]-1,3-thiazole-5-carboxylate involves the reaction of 4-methyl-2-aminothiazole with ethyl acetoacetate and phenylpropiolic acid in the presence of a suitable catalyst. The resulting product is then methylated to yield the final compound.
Aplicaciones Científicas De Investigación
Methyl 4-methyl-2-[2-(3-phenyl-2-propenylidene)hydrazino]-1,3-thiazole-5-carboxylate has been the subject of numerous scientific studies due to its potential therapeutic applications. Research has shown that this compound possesses anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for the development of new drugs.
Propiedades
Nombre del producto |
Methyl 4-methyl-2-[2-(3-phenyl-2-propenylidene)hydrazino]-1,3-thiazole-5-carboxylate |
|---|---|
Fórmula molecular |
C15H15N3O2S |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
methyl 4-methyl-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C15H15N3O2S/c1-11-13(14(19)20-2)21-15(17-11)18-16-10-6-9-12-7-4-3-5-8-12/h3-10H,1-2H3,(H,17,18)/b9-6+,16-10+ |
Clave InChI |
IUCABQOSGQVZIJ-FYGXEABWSA-N |
SMILES isomérico |
CC1=C(SC(=N1)N/N=C/C=C/C2=CC=CC=C2)C(=O)OC |
SMILES |
CC1=C(SC(=N1)NN=CC=CC2=CC=CC=C2)C(=O)OC |
SMILES canónico |
CC1=C(SC(=N1)NN=CC=CC2=CC=CC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



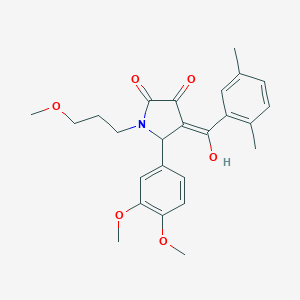
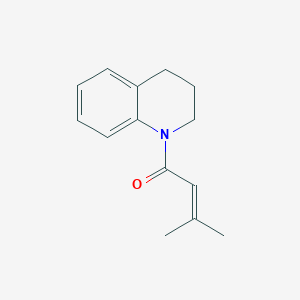
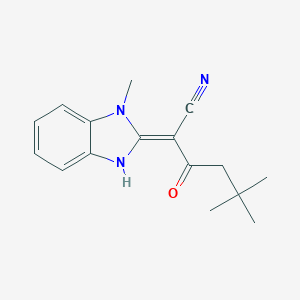

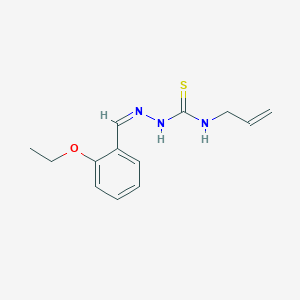
![1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254942.png)
![1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-ethylthiourea](/img/structure/B254943.png)
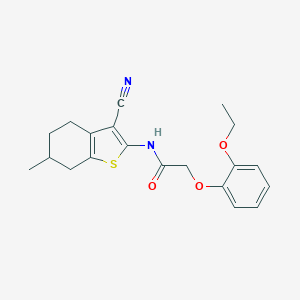
![1-[[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254946.png)
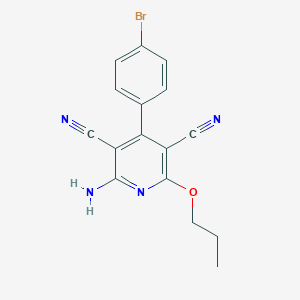
![1-[[(Z)-(2-hydroxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254948.png)
![1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea](/img/structure/B254952.png)
![N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid](/img/structure/B254953.png)
